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Compound of Interest

Compound Name:
arabino-Hexitol, 3-deoxy-,

pentaacetate

Cat. No.: B1179554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of

acetylated 3-deoxy-hexitols. Due to the specificity of this class of compounds, direct and

extensive experimental data in the public domain is limited. Therefore, this guide synthesizes

available information on closely related compounds to infer and present the expected physical

properties, alongside detailed experimental methodologies for their synthesis and

characterization.

Introduction to 3-Deoxy-Hexitols and their
Acetylated Derivatives
3-Deoxy-hexitols are sugar alcohols derived from hexoses where the hydroxyl group at the C-3

position has been replaced by a hydrogen atom. This structural modification significantly alters

the polarity and chemical reactivity of the molecule. Deoxy sugars are a crucial class of

carbohydrates involved in numerous biological processes and are components of various

therapeutic agents and antibiotics.[1] The presence of deoxygenated units can enhance the

biological activity of molecules, including their affinity for receptors.[1]

Acetylation, the process of introducing an acetyl functional group, is a common chemical

modification in carbohydrate chemistry. It is often employed to protect hydroxyl groups during

synthesis or to increase the lipophilicity of a molecule, which can be advantageous in drug
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development for improving membrane permeability. The acetyl group is stable under acidic and

oxidative conditions and can be removed under basic or reductive conditions.[2]

This guide focuses on the physical properties of fully acetylated 3-deoxy-hexitols, which are

typically 1,2,4,5,6-penta-O-acetyl-3-deoxy-hexitols.

Synthesis and Acetylation Workflow
The synthesis of an acetylated 3-deoxy-hexitol from a parent hexose is a multi-step process.

The general workflow involves the selective deoxygenation of the C-3 hydroxyl group, followed

by reduction of the carbonyl group to form the alditol, and subsequent peracetylation.

Parent Hexose 3-Deoxy-Hexose
Selective Deoxygenation

3-Deoxy-Hexitol
Reduction

Acetylated 3-Deoxy-Hexitol
Peracetylation

Click to download full resolution via product page

Caption: General workflow for the synthesis of acetylated 3-deoxy-hexitols.

Experimental Protocols
Synthesis of 3-Deoxy-Hexitols (General Approach)
The synthesis of 3-deoxy-hexitols can be achieved through various methods. One common

approach involves the formation of an unsaturated sugar derivative from a protected hexose,

followed by stereoselective reduction. Another method is the radical-initiated deoxygenation of

a C-3 functional group, such as a thionocarbonate (Barton-McCombie deoxygenation).

Peracetylation of 3-Deoxy-Hexitols
A standard and effective method for the O-acetylation of sugar alcohols is the use of acetic

anhydride in the presence of a base, typically pyridine.[2][3]

Materials:

3-Deoxy-hexitol

Acetic anhydride (Ac₂O)
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Anhydrous pyridine

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Toluene

Procedure:[2]

Dissolve the 3-deoxy-hexitol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of

substrate) under an inert atmosphere (e.g., argon).

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (a 1.5 to 2.0-fold excess for each hydroxyl group) to the stirred

solution.

Allow the reaction mixture to warm to room temperature and stir until the reaction is

complete, monitoring the progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the addition of methanol.

Remove the pyridine by co-evaporation with toluene under reduced pressure.

Dissolve the residue in dichloromethane or ethyl acetate.

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and

brine.

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure to yield the crude acetylated product.
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Purify the product by silica gel column chromatography if necessary.

Physical Characteristics
Quantitative physical data for specific isomers of acetylated 3-deoxy-hexitols are not widely

reported in a consolidated manner. The following tables summarize available data for closely

related acetylated hexitols to provide an indication of the expected properties. The removal of a

hydroxyl group in the 3-deoxy analogues will slightly decrease the molecular weight and

polarity compared to the parent acetylated hexitols.

Tabulated Physical Properties

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Specific
Rotation ([α]D)

Hexa-O-acetyl-

D-mannitol
C₁₈H₂₆O₁₂ 434.39 124

+25° (c=5,

C₂H₅OH)

1,2,3,4,6-Penta-

O-acetyl-α-D-

glucopyranose

C₁₆H₂₂O₁₁ 390.34 112-114
+101.5° (c=1,

CHCl₃)

1,2,3,4,6-Penta-

O-acetyl-α-D-

galactopyranose

C₁₆H₂₂O₁₁ 390.34 95-97
+107° (c=1,

CHCl₃)

1,2,4,5,6-Penta-

O-acetyl-3-

deoxy-hexitol

(Predicted)

C₁₆H₂₄O₁₀ 376.36
Likely lower than

parent hexitol

Varies with

stereochemistry

Note: Data for non-deoxy acetylated hexitols is provided for comparison. The physical

properties of acetylated 3-deoxy-hexitols will be dependent on their specific stereochemistry

(e.g., gluco-, manno-, galacto- configuration).

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of acetylated 3-deoxy-

hexitols.

¹H NMR: The spectra are complex due to the presence of multiple acetyl groups and protons

on the hexitol backbone. The absence of a proton attached to a hydroxyl-bearing carbon at

the C-3 position and the presence of two protons at this position are characteristic. The

acetyl methyl protons typically appear as sharp singlets in the range of δ 1.9-2.2 ppm.

¹³C NMR: The spectra will show signals for the carbonyl carbons of the acetyl groups around

δ 170 ppm and the methyl carbons around δ 20-21 ppm. The carbon backbone signals will

appear in the range of δ 60-80 ppm. The C-3 signal will be shifted upfield compared to the

corresponding carbon in an acetylated hexitol due to the absence of the electronegative

oxygen atom.

Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful

tool for the analysis of acetylated alditols. Electron ionization (EI) is a common technique.

Fragmentation Pattern: The molecular ion is often weak or absent in EI-MS spectra of

acetylated alditols.[2] The fragmentation pattern is characterized by the cleavage of the

carbon-carbon bonds of the alditol backbone.[2] Common neutral losses include acetic acid

(60 Da) and ketene (42 Da).[2] A prominent peak is often observed at m/z 43, corresponding

to the acetyl cation (CH₃CO⁺).[2] The specific fragmentation pattern can provide information

about the structure of the alditol.

Logical Relationships and Impact of Structural
Modifications
The deoxygenation at the C-3 position and subsequent peracetylation have predictable effects

on the physicochemical properties of the hexitol.
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Structural Modifications

Resulting Physicochemical Properties
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Peracetylation

Increased Lipophilicity

Increased Solubility in Organic Solvents
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Caption: Impact of deoxygenation and acetylation on hexitol properties.

Relevance in Drug Development
Deoxy sugars are of significant interest in medicinal chemistry and drug development. Their

incorporation into bioactive molecules can lead to:

Enhanced Biological Activity: The removal of a hydroxyl group can alter the binding affinity of

a molecule to its biological target.[1]

Improved Pharmacokinetic Properties: Increased lipophilicity from both deoxygenation and

acetylation can enhance membrane permeability and absorption.

Increased Metabolic Stability: The absence of a hydroxyl group can prevent metabolic

inactivation by enzymes such as oxidoreductases.

3-Deoxyglucosone, a related compound, is a marker for diabetes and is involved in the

formation of advanced glycation end-products (AGEs), which are implicated in diabetic

complications and other diseases.[4] This highlights the biological relevance of the 3-deoxy-

sugar motif.
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Conclusion
While specific quantitative physical data for the broad class of acetylated 3-deoxy-hexitols

remains to be fully documented in publicly accessible literature, this guide provides a

foundational understanding of their expected characteristics and the methodologies for their

synthesis and analysis. The structural modifications of deoxygenation and acetylation impart

significant changes to the physicochemical properties of hexitols, making them an interesting

class of molecules for further investigation, particularly in the field of drug discovery and

development. Further research is warranted to establish a comprehensive database of the

physical and biological properties of the various stereoisomers of acetylated 3-deoxy-hexitols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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